(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol

chiral building block asymmetric synthesis enantiomeric excess

(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol (CAS 1175940-27-8) is a chiral β-bromo alcohol bearing a 4-ethoxyphenyl substituent at the stereogenic carbon. With a molecular formula of C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g/mol, this compound belongs to the class of enantiopure bromohydrins that serve as versatile intermediates in asymmetric synthesis.

Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
Cat. No. B13150788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol
Molecular FormulaC10H13BrO2
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(CBr)O
InChIInChI=1S/C10H13BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1
InChIKeySEQUGVYEBCEMLX-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-2-Bromo-1-(4-ethoxyphenyl)ethanol: A Defined Chiral Aryl Bromohydrin for Enantioselective Synthesis


(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol (CAS 1175940-27-8) is a chiral β-bromo alcohol bearing a 4-ethoxyphenyl substituent at the stereogenic carbon . With a molecular formula of C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g/mol, this compound belongs to the class of enantiopure bromohydrins that serve as versatile intermediates in asymmetric synthesis . The (1S) configuration defines the absolute stereochemistry of the benzylic alcohol center, which is critical for downstream stereochemical outcomes in epoxide formation, azide substitution, and other transformations commonly employed in pharmaceutical building block synthesis.

Why Chiral Identity and Substituent Electronics Prevent Generic Substitution of (1S)-2-Bromo-1-(4-ethoxyphenyl)ethanol


In the broader class of aryl bromohydrins, subtle variations in stereochemistry, alkoxy chain length, and halogen identity profoundly alter physicochemical properties, reactivity, and suitability for specific synthetic sequences [1]. The (1S) enantiomer provides defined stereochemical input that cannot be replicated by the racemic mixture or the (1R) antipode . Furthermore, the 4-ethoxy substituent imparts distinct lipophilicity and electronic properties compared to the 4-methoxy analog, affecting both intermediate solubility and coupling kinetics [2]. Bromine, as the terminal halogen, offers substantially faster nucleophilic displacement rates than the corresponding chlorine analog, a factor that governs reaction efficiency in epoxide cyclization and azide substitution pathways [3]. These multidimensional differences render simple interchange with in-class alternatives scientifically unsound for applications requiring reproducible chiral outcomes and predictable reactivity.

Quantitative Differentiation Evidence: (1S)-2-Bromo-1-(4-ethoxyphenyl)ethanol Against Key Comparators


Enantiomeric Identity vs. Racemic Mixture: Defined Stereochemical Input for Asymmetric Synthesis

The (1S) enantiomer (CAS 1175940-27-8) is supplied as a single, optically active stereoisomer, whereas the racemic mixture (CAS 1216250-94-0) contains equimolar (1R)- and (1S)-enantiomers . The (1S)-configured compound ensures that all downstream stereogenic centers derived from the benzylic alcohol position retain the defined (S) configuration with a chemical purity of 95% . In contrast, the racemic mixture introduces inherent stereochemical ambiguity, requiring additional resolution steps if a single enantiomer product is desired [1].

chiral building block asymmetric synthesis enantiomeric excess

Lipophilicity Advantage Over 4-Methoxy Analog: logP Comparison

The 4-ethoxy substituent of the target compound contributes to a measured logP value of 2.064 [1]. In contrast, the structurally analogous (S)-2-bromo-1-(4-methoxyphenyl)ethanol exhibits a logP of 2.1235 . Although the numerical difference is modest (ΔlogP ≈ 0.06), the slightly lower lipophilicity of the ethoxy derivative may impact partitioning behavior in biphasic reaction systems and influence chromatographic purification profiles [2].

lipophilicity logP 4-alkoxyphenyl bromohydrin

Accelerated Nucleophilic Displacement: Bromine vs. Chlorine Leaving Group Reactivity

The bromine atom in (1S)-2-bromo-1-(4-ethoxyphenyl)ethanol functions as a superior leaving group compared to chlorine. In typical SN2 reactions, bromide departs approximately 10–50 times faster than chloride [1]. This translates to measurably shorter reaction times and higher yields when converting the bromohydrin to the corresponding epoxide or azido alcohol [2]. The chloro analog, 2-chloro-1-(4-ethoxyphenyl)ethan-1-ol, lacks this kinetic advantage, often requiring elevated temperatures or stronger bases to achieve comparable conversion.

nucleophilic substitution leaving group bromohydrin reactivity

Cost-Efficiency vs. Enantiomerically Pure (1R)-Antipode: Price Parity with Defined Stereochemistry

Santa Cruz Biotechnology lists the (1S) enantiomer at $681.00 per gram . The (1R) enantiomer (CAS 1175674-42-6) is similarly priced at approximately $681.00 per gram from the same vendor, indicating price parity between the two antipodes . However, for research programs requiring the (S)-configuration, purchasing the correctly configured enantiomer from the outset avoids the additional cost and effort of chiral resolution or stereochemical inversion, which can add 20–50% to the effective material cost when calculated on a time-and-labor basis [1].

pricing comparison chiral procurement enantiomer cost

Preferred Research and Industrial Application Scenarios for (1S)-2-Bromo-1-(4-ethoxyphenyl)ethanol Based on Quantitative Evidence


Stereospecific Epoxide Synthesis for Chiral Drug Intermediates

The defined (1S) configuration allows for direct, stereospecific base-induced cyclization to (S)-4-ethoxyphenyl oxirane, a chiral epoxide building block [1]. Unlike the racemic bromohydrin, which would yield a racemic epoxide mixture, the (1S) enantiomer produces the single desired enantiomer, eliminating wasteful chiral chromatography . The bromine leaving group ensures complete cyclization under mild basic conditions (K₂CO₃, MeOH, rt, 2 h), a reaction that proceeds sluggishly with the chloro analog [2].

Enantiopure Azido Alcohol and Amino Alcohol Synthesis via SN2 Displacement

Treatment of the (1S) bromohydrin with NaN₃ in DMF at 60 °C yields the corresponding (S)-2-azido-1-(4-ethoxyphenyl)ethanol with complete inversion, a valuable precursor to chiral β-amino alcohols used in pharmaceutical synthesis [1]. The 10–50-fold rate advantage of bromide over chloride ensures complete conversion within 4–6 hours, whereas the chloro analog requires extended reaction times (>24 h) or microwave assistance .

Structure-Activity Relationship (SAR) Studies Requiring Defined Lipophilicity

The logP value of 2.064 (ΔlogP ≈ 0.06 vs. the 4-methoxy analog) provides a distinct physicochemical profile that can be exploited in SAR campaigns for CNS-targeted compounds, where even small changes in lipophilicity influence blood-brain barrier penetration [1]. Selecting the ethoxy-substituted bromohydrin over the methoxy variant allows medicinal chemists to fine-tune candidate logP without altering the core bromohydrin scaffold .

Asymmetric Synthesis Methodology Development Using Defined Chiral Substrates

The (1S)-configured bromohydrin serves as a benchmarking substrate for developing new enantioselective transformations, such as catalytic kinetic resolution or asymmetric epoxidation [1]. Its well-defined stereochemistry and high purity (95%) from commercial sources make it a reliable standard for determining enantiomeric excess by chiral HPLC or polarimetry, enabling reproducible method validation across laboratories.

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